

Amino acid sequence of Levitide peptide.

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Compound of Interest

Compound Name: *Levitide*

Cat. No.: *B1674945*

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Levitide Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levitide is a neurohormone-like peptide originally isolated from the skin secretions of the South African clawed frog, *Xenopus laevis*.^[1] As a member of the diverse family of amphibian skin peptides, it is recognized for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the amino acid sequence of **Levitide**, its physicochemical properties, and generalized experimental protocols for its synthesis, purification, and biological characterization.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence of **Levitide** has been determined by fast atom bombardment mass spectrometry.^[1] The peptide is characterized by a pyroglutamic acid (pGlu) at the N-terminus and an amidated C-terminus, features common to many biologically active peptides that confer resistance to exopeptidases.

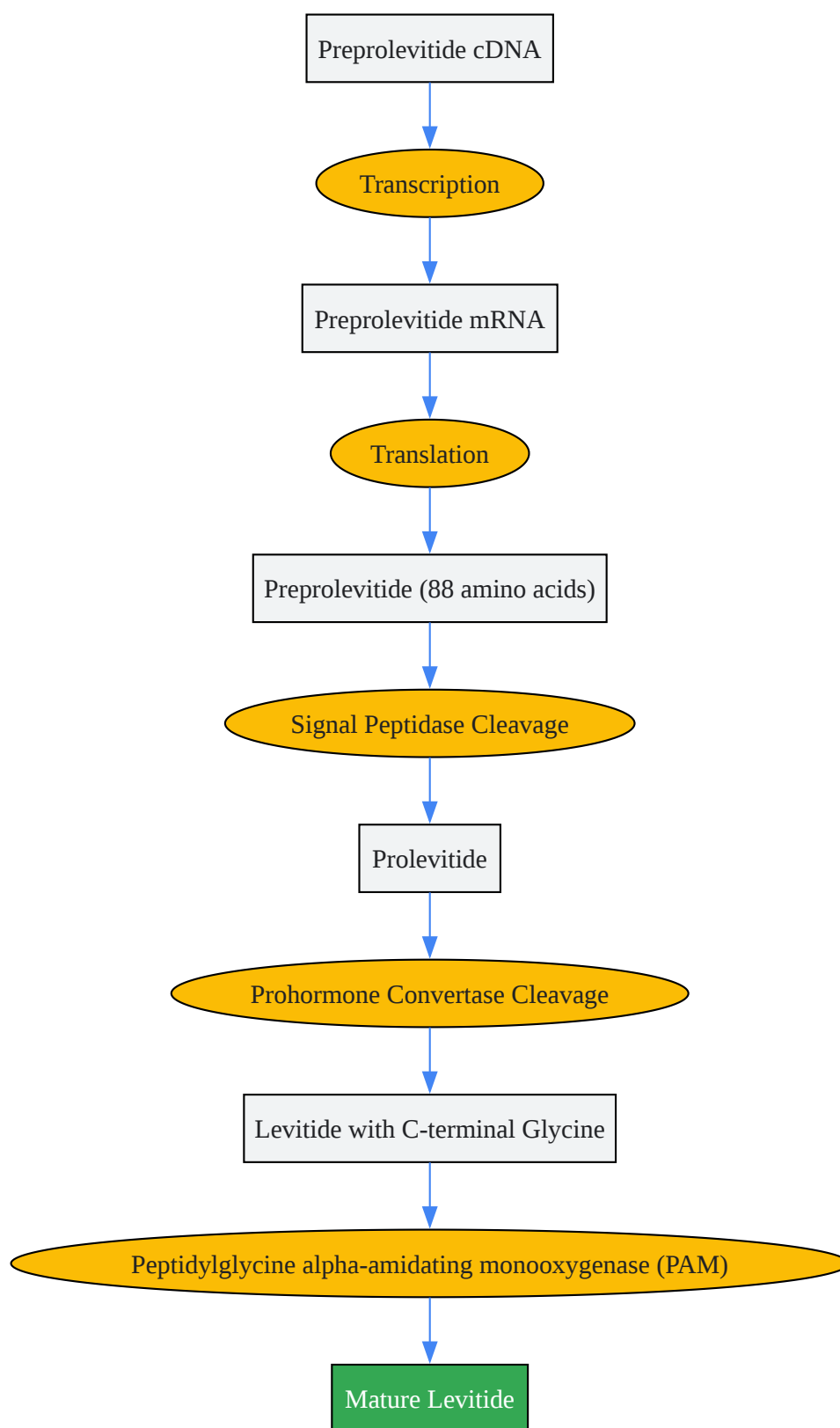
Table 1: Amino Acid Sequence and Physicochemical Properties of **Levitide**

Property	Value
Amino Acid Sequence	pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH ₂
Molecular Formula	C ₆₆ H ₁₁₉ N ₂₁ O ₁₉ S
Molecular Weight	1542.88 g/mol
N-terminus Modification	Pyroglutamic Acid (pGlu)
C-terminus Modification	Amidation (-NH ₂)

Biosynthesis and Precursor

Levitide is synthesized as a larger precursor protein, prepro**levitide**.^[1] The prepro**levitide** is an 88-residue polypeptide that includes a putative signal sequence at the N-terminus, the **Levitide** sequence at the C-terminus, and a 25-residue amphipathic peptide. The release of **Levitide** from its precursor involves post-translational processing at specific cleavage sites.^[1]

Below is a logical workflow illustrating the biosynthesis of **Levitide**.



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Caption: Biosynthesis of **Levitide** from its cDNA.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Levitide

This protocol outlines a general method for the chemical synthesis of **Levitide** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

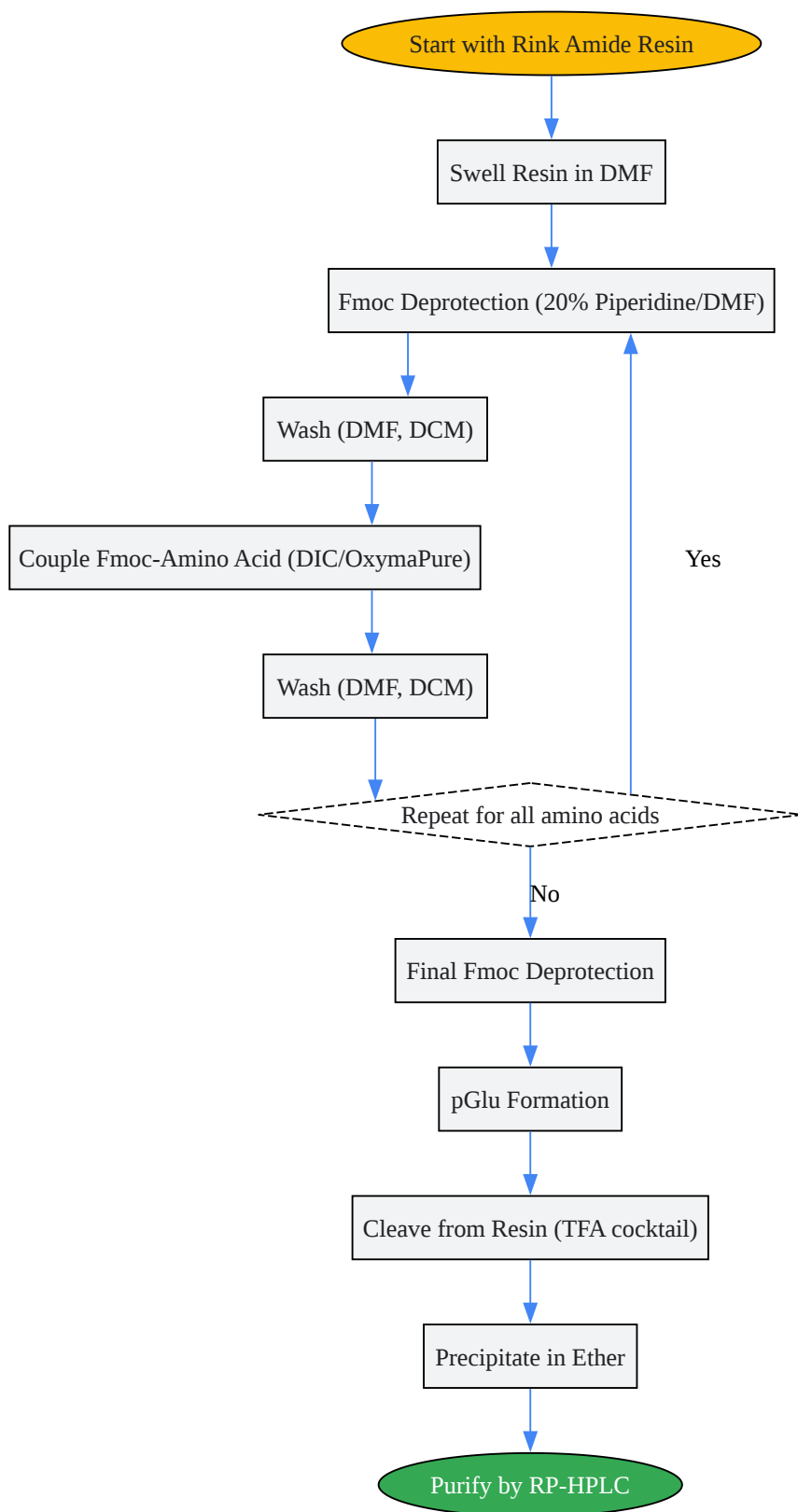
Materials:

- Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH for the C-terminus)
- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with DIC and OxymaPure in DMF.

- Add the activated amino acid solution to the resin and shake for 2 hours.
- Wash the resin with DMF and DCM.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Levitide** sequence.
- N-terminal Pyroglutamic Acid Formation: After coupling the final glycine, treat the deprotected N-terminus with a cyclizing agent to form the pyroglutamic acid residue.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold diethyl ether.
- Drying: Dry the crude peptide under vacuum.



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Caption: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization of Synthetic Levitide

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Inject the sample onto a C18 RP-HPLC column.
- Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the fractions corresponding to the major peak.
- Lyophilize the purified fractions to obtain the final peptide.

Characterization by Mass Spectrometry (MS):

- Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for MS analysis.
- Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight.
- Perform tandem MS (MS/MS) to confirm the amino acid sequence.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of **Levitide** that inhibits the visible growth of a microorganism.

Materials:

- Purified **Levitide** peptide
- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

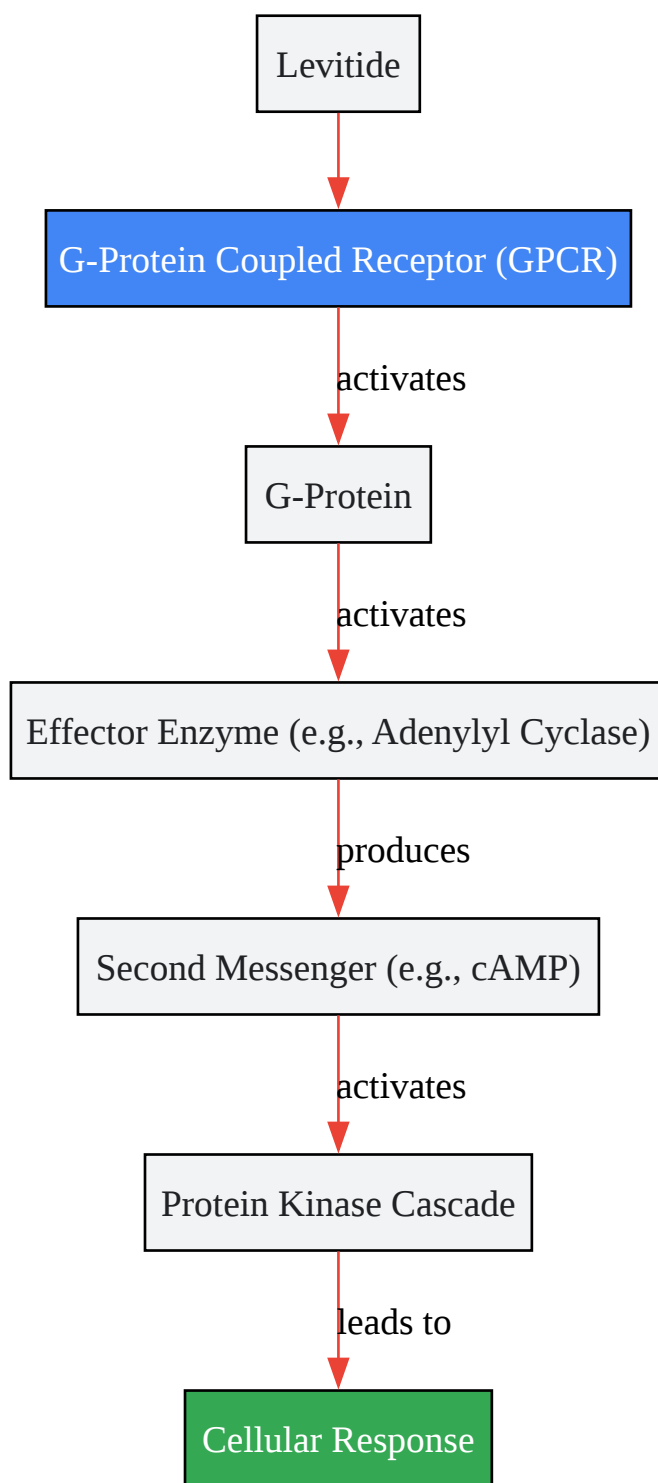
Procedure:

- Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute to a concentration of approximately 5×10^5 CFU/mL in MHB.
- Peptide Dilution Series: Prepare a two-fold serial dilution of **Levitide** in MHB in the 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biological Activity and Potential Signaling Pathway

While **Levitide** is classified as a neurohormone-like peptide, specific quantitative data on its neurohormonal activity and its precise mechanism of action in vertebrates are not extensively documented in publicly available literature. As an antimicrobial peptide, it is likely to exert its effects through membrane disruption of microbial cells, a common mechanism for cationic peptides.

For its neurohormone-like activity, it is hypothesized that **Levitide**, like many other peptide hormones, interacts with specific cell surface receptors, likely G-protein coupled receptors (GPCRs), to initiate an intracellular signaling cascade. A generalized potential signaling pathway is depicted below.



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Caption: Hypothetical GPCR Signaling Pathway for **Levitide**.

Conclusion

Levitide is a fascinating peptide from *Xenopus laevis* with potential dual functions as a neurohormone and an antimicrobial agent. While its primary structure is well-defined, further research is required to fully elucidate its specific biological targets, quantitative activity, and the precise signaling pathways it modulates in vertebrate systems. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and investigate the biological properties of **Levitide** and other related peptides.

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References

- 1. Redirecting [linkinghub.elsevier.com]
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